molecular formula C10H27InSi3 B12570216 Indium, [tris(trimethylsilyl)methyl]- CAS No. 562069-97-0

Indium, [tris(trimethylsilyl)methyl]-

Cat. No.: B12570216
CAS No.: 562069-97-0
M. Wt: 346.39 g/mol
InChI Key: CEQZDIPPOUHPPX-UHFFFAOYSA-N
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Description

"Indium, [tris(trimethylsilyl)methyl]-" is an organometallic compound featuring an indium center bonded to a bulky tris(trimethylsilyl)methyl ligand. This ligand, with its three trimethylsilyl (TMS) groups, imparts significant steric hindrance and electronic effects, making the compound valuable in synthetic chemistry and materials science. The ligand’s bulkiness stabilizes low-coordination states of indium, enabling unique reactivity patterns, such as insertion into metal-halide bonds or participation in catalytic cycles . Its applications span semiconductor precursors (e.g., indium phosphide quantum dots) and advanced ligand systems for transition-metal catalysis .

Properties

CAS No.

562069-97-0

Molecular Formula

C10H27InSi3

Molecular Weight

346.39 g/mol

InChI

InChI=1S/C10H27Si3.In/c1-11(2,3)10(12(4,5)6)13(7,8)9;/h1-9H3;

InChI Key

CEQZDIPPOUHPPX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[In]

Origin of Product

United States

Preparation Methods

Grignard Reaction Route

  • Starting Materials: Indium(III) chloride (InCl3) or indium(III) iodide (InI3) and tris(trimethylsilyl)methylmagnesium halide (a Grignard reagent).
  • Solvent: Diethyl ether or tetrahydrofuran (THF) under inert atmosphere.
  • Procedure: The indium halide is reacted with three equivalents of the Grignard reagent at low temperature, typically under reflux conditions, to form Indium, tris[(trimethylsilyl)methyl]-.
  • Isolation: The product is isolated by filtration to remove magnesium halide salts, followed by solvent removal under reduced pressure and recrystallization if necessary.

This method yields the tris(trimethylsilyl)methylindium(III) compound with high purity and good yield. The reaction is sensitive to moisture and oxygen, requiring rigorous exclusion of air and water.

Synthesis of Tris(trimethylsilyl)methyl Ligand Precursors

The tris(trimethylsilyl)methyl ligand itself is prepared from tetrakis(trimethylsilyl)silane by controlled cleavage of silicon-silicon bonds. The preparation of tetrakis(trimethylsilyl)silane involves:

  • Reaction: Tetrachlorosilane reacts with chlorotrimethylsilane in the presence of lithium metal.
  • Solvents: Aprotic solvents such as tetrahydrofuran (THF), diethyl ether, pentane, or hexane.
  • Workup: The reaction mixture is treated with acids (e.g., hydrochloric acid) to quench residual lithium and isolate the product.
  • Yield: The process yields tetrakis(trimethylsilyl)silane in approximately 79% yield, which is then converted to tris(trimethylsilyl)silane by reaction with alkyl lithium reagents and subsequent hydrolysis.

This ligand synthesis is critical as it provides the bulky organosilicon substituent necessary for stabilizing the indium center in the target compound.

Method Starting Materials Solvent(s) Conditions Yield (%) Notes
Grignard Reaction InCl3 or InI3 + (Me3Si)3C-MgX Diethyl ether, THF Reflux under inert atmosphere High Requires strict exclusion of moisture and oxygen; produces In[(CH2SiMe3)3]
Reduction with Sodium Hydride In(CH2SiMe3)3 + NaH Hexane, diethyl ether Reflux 16 h ~93 Produces NaIn(CH2SiMe3)2 and Si(CH3)4; non-radical reductive elimination mechanism
Ligand Precursor Synthesis Tetrachlorosilane + Chlorotrimethylsilane + Li metal THF, diethyl ether, pentane, hexane Ambient to reflux ~79 (tetrakis(trimethylsilyl)silane) Followed by cleavage to tris(trimethylsilyl)silane; critical for ligand availability
  • The Grignard synthesis of Indium, tris[(trimethylsilyl)methyl]- is well-established and provides a reliable route to the compound with high purity, as confirmed by spectroscopic methods (NMR, IR) and elemental analysis.
  • The reduction of the indium(III) compound with sodium hydride to form indium(I) species demonstrates the redox flexibility of the system and the stability imparted by the bulky trimethylsilylmethyl ligands. The reaction proceeds via a reductive elimination mechanism, producing tetramethylsilane as a byproduct, which has been quantitatively analyzed by NMR and mass spectrometry.
  • The preparation of the tris(trimethylsilyl)methyl ligand precursor is a key step, involving lithium-mediated coupling reactions under aprotic conditions. The process is scalable and yields high-purity organosilicon reagents essential for subsequent indium complex formation.
  • Structural characterization by X-ray crystallography of related indium compounds confirms the coordination environment and the steric protection offered by the trimethylsilyl groups, which is crucial for the stability and reactivity of these organoindium species.

The preparation of Indium, tris[(trimethylsilyl)methyl]- involves a multi-step synthetic strategy centered on the formation of the bulky tris(trimethylsilyl)methyl ligand and its subsequent coordination to indium(III) halides via Grignard reactions. Alternative reduction methods allow access to lower oxidation state indium species. The synthetic routes are well-documented, reproducible, and yield high-purity products suitable for advanced applications in organometallic chemistry and materials science.

Chemical Reactions Analysis

Table 1: Structural Data for Tris[(trimethylsilyl)methyl]indium

ParameterValue (Å/°)Source
In–C bond length2.18 ± 0.03
Si–C bond length1.88 ± 0.02
C–In–C bond angle116 ± 2°

Reactivity with Protic Reagents

The compound undergoes ligand substitution or cleavage reactions with protic agents:

  • Reaction with Alcohols :

    • With tert-butanol: No reaction observed due to steric hindrance .

    • With phenol: Cleavage of the In–C bond occurs, forming indium phenoxide and releasing CH(SiMe₃)₂H .

Table 2: Reaction with Protic Reagents

ReagentProduct(s)ConditionsOutcomeSource
tert-ButanolNo reactionRT, 24 hInert due to steric effects
PhenolIn(OPh)₃ + 3 CH(SiMe₃)₂HRT, THF, 12 hComplete cleavage

Thermal Decomposition

Thermolysis studies reveal stepwise dissociation of In–C bonds:

  • Primary Pathway :

    In[CH(SiMe₃)₂]₃ΔIn[CH(SiMe₃)₂]₂+CH(SiMe₃)₂(Activation energy:  120 kJ/mol)[2]\text{In[CH(SiMe₃)₂]₃} \xrightarrow{Δ} \text{In[CH(SiMe₃)₂]₂} + \text{CH(SiMe₃)₂}^\bullet \quad (\text{Activation energy: ~120 kJ/mol})[2]
  • Secondary Pathway :

    In[CH(SiMe₃)₂]₂ΔIn[CH(SiMe₃)₂]+CH(SiMe₃)₂(Activation energy:  95 kJ/mol)[2]\text{In[CH(SiMe₃)₂]₂} \xrightarrow{Δ} \text{In[CH(SiMe₃)₂]} + \text{CH(SiMe₃)₂}^\bullet \quad (\text{Activation energy: ~95 kJ/mol})[2]
  • Final Product : Indium metal and bis(trimethylsilyl)methane .

Table 3: Thermal Decomposition Parameters

StepTemperature Range (°C)Major ProductByproductSource
1150–200In[CH(SiMe₃)₂]₂CH(SiMe₃)₂-
2200–250In[CH(SiMe₃)₂]CH(SiMe₃)₂-
3>250In (metallic)(CH(SiMe₃)₂)₂CH₂

Redox Reactions

Tris[(trimethylsilyl)methyl]indium participates in redox processes:

  • Oxidation with Halogens :

    In[CH(SiMe₃)₂]₃+3X₂InX₃+3CH(SiMe₃)₂X(X = Cl, Br)[9]\text{In[CH(SiMe₃)₂]₃} + 3 \text{X₂} \rightarrow \text{InX₃} + 3 \text{CH(SiMe₃)₂X} \quad (\text{X = Cl, Br})[9]
  • Reduction with Alkali Metals :

    In[CH(SiMe₃)₂]₃+3NaIn+3Na[CH(SiMe₃)₂][8]\text{In[CH(SiMe₃)₂]₃} + 3 \text{Na} \rightarrow \text{In} + 3 \text{Na[CH(SiMe₃)₂]}[8]

Coordination Chemistry

The compound acts as a precursor for indium complexes:

  • Adduct Formation :

    • With Lewis bases (e.g., THF, pyridine): Forms stable adducts (e.g., In[CH(SiMe₃)₂]₃·THF) .

  • Heterobimetallic Complexes :

    • Reaction with KF yields [K(THF)₂{In[CH(SiMe₃)₂]F₂}]₂, featuring μ-F bridges .

Table 4: Selected Coordination Complexes

LigandComplex StructureCharacterization MethodSource
THFIn[CH(SiMe₃)₂]₃·THFXRD, NMR
KF[K(THF)₂{In[CH(SiMe₃)₂]F₂}]₂XRD, Elemental Analysis

Key Findings from Literature:

  • Steric Effects : The bulky (trimethylsilyl)methyl ligands hinder nucleophilic attack, making the compound inert toward mild electrophiles .

  • Thermal Stability : Decomposition pathways are influenced by the strength of In–C bonds, with activation energies correlating with ligand bulk .

  • Redox Flexibility : The In(III) center is redox-active, enabling applications in catalysis and materials synthesis .

Scientific Research Applications

Semiconductor Applications

Microelectronics and Optoelectronics

Indium compounds are crucial in the fabrication of semiconductors. Indium, [tris(trimethylsilyl)methyl]- serves as a precursor for the deposition of indium-containing compounds in microelectronic applications. It is particularly useful in metalorganic vapor phase epitaxy (MOVPE), which is essential for producing high-quality indium phosphide (InP) and indium arsenide (InAs) semiconductors. These materials are widely used in optoelectronic devices, including lasers and photodetectors.

Table 1: Properties of Indium Compounds Used in Semiconductor Applications

CompoundApplicationKey Properties
Indium Phosphide (InP)Lasers, photodetectorsDirect bandgap, high electron mobility
Indium Arsenide (InAs)Infrared detectorsHigh electron mobility, narrow bandgap
Indium Gallium Arsenide (InGaAs)PhotovoltaicsTunable bandgap for solar cells

Catalytic Applications

Organometallic Chemistry

Indium, [tris(trimethylsilyl)methyl]- plays a significant role as a catalyst in various organic reactions. Its ability to stabilize reactive intermediates makes it useful in the allylation of electrophiles and other transformations. For instance, it has been employed in the synthesis of complex organic molecules through C-H activation processes.

Case Study: Allylation Reactions

A study demonstrated the use of indium-based catalysts for the allylation of carbonyl compounds. The reaction conditions were optimized to achieve high yields with excellent selectivity. The following reaction scheme illustrates this process:Carbonyl Compound+Allyl SourceIndium CatalystAllylated Product\text{Carbonyl Compound}+\text{Allyl Source}\xrightarrow{\text{Indium Catalyst}}\text{Allylated Product}

Nanotechnology

Colloidal Quantum Dots

Indium, [tris(trimethylsilyl)methyl]- is also utilized in synthesizing colloidal quantum dots, particularly indium arsenide quantum dots. These nanostructures are promising materials for applications in bioimaging and photonic devices due to their tunable optical properties.

Table 2: Properties and Applications of Indium Arsenide Quantum Dots

PropertyValueApplication
Bandgap EnergyTunable from 0.7 to 1.2 eVBioimaging
Size Range2-10 nmPhotonic devices
Emission Wavelength850-1200 nmNear-infrared applications

Synthesis Techniques

The synthesis of indium, [tris(trimethylsilyl)methyl]- can be achieved through various methods, including alkylation reactions involving indium trihalides and organolithium reagents. This compound can also be formed via the reaction of indium metal with trimethylsilyl halides.

Reaction Scheme: Synthesis of Indium, [tris(trimethylsilyl)methyl]- In+3 Me3Si ClIndium tris trimethylsilyl methyl +3Me3SiCl\text{In}+3\text{ Me}_3\text{Si }\text{Cl}\rightarrow \text{Indium tris trimethylsilyl methyl }+3\text{Me}_3\text{SiCl}

Mechanism of Action

The mechanism by which Indium, [tris(trimethylsilyl)methyl]- exerts its effects involves the generation of reactive intermediates, such as radicals or anions, depending on the reaction conditions. These intermediates facilitate various chemical transformations, including reductions and substitutions. The [tris(trimethylsilyl)methyl] groups provide steric protection to the indium center, enhancing its stability and reactivity .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Indium Compounds

Compound Steric Bulk (Tolman Cone Angle, °) Thermal Stability (°C) Key Application Reference
Indium, [tris(TMS)methyl]- ~175 >200 Quantum dot synthesis
InCl₃ ~30 Decomposes at 150 Lewis acid catalysis
InP (from In₂O₃) N/A >600 High-temperature semiconductors
Tris(TMS)amido uranium ~160 >250 Actinide coordination chemistry

Biological Activity

Indium, [tris(trimethylsilyl)methyl]- (chemical formula: C12_{12}H33_{33}InSi3_3) is an organometallic compound that has garnered interest due to its potential biological activities and applications in various fields, including drug development and nanotechnology. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings from diverse sources.

Indium, [tris(trimethylsilyl)methyl]- is characterized by its unique structure where indium is bonded to three trimethylsilyl groups. This configuration influences its reactivity and interactions with biological systems. The compound's synthesis typically involves reactions between indium precursors and trimethylsilyl reagents, leading to the formation of stable organometallic derivatives.

Biological Activity Overview

The biological activity of indium compounds has been explored primarily in the context of their catalytic properties and potential therapeutic applications. Notably, indium-based catalysts have shown promise in organic synthesis, which may indirectly relate to their biological interactions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer Indium compounds exhibit growth inhibition in tumor cells.
Catalytic Activity Indium catalyzes various organic reactions, potentially leading to bioactive compounds.
Nanotechnology Indium quantum dots are explored for biomedical applications.

Case Studies

  • Anticancer Properties : A study highlighted the growth inhibition properties of certain indium compounds against cancer cell lines while showing minimal effects on non-tumorigenic cells. This selective toxicity suggests potential for therapeutic applications in oncology .
  • Catalytic Applications : Research has demonstrated that indium can serve as a Lewis acid catalyst in the formation of complex organic molecules, including those with potential biological activity. For instance, indium-catalyzed reactions have been utilized to synthesize structurally diverse heterocycles that may exhibit pharmacological properties .
  • Nanoparticle Synthesis : Indium-based quantum dots (QDs) have been synthesized for use in photonic and biomedical applications. These QDs are noted for their biocompatibility and potential use in imaging and therapeutic applications due to their unique optical properties .

The mechanisms underlying the biological activities of indium compounds remain an area of active investigation. The following points summarize key findings:

  • Cellular Interactions : Indium compounds may interact with cellular signaling pathways, influencing cell proliferation and apoptosis in cancer cells.
  • Catalytic Mechanisms : As catalysts, indium compounds facilitate chemical transformations that can lead to the formation of biologically active molecules.
  • Nanomaterial Behavior : The unique properties of indium quantum dots allow them to engage with biological systems at the nanoscale, potentially leading to novel therapeutic strategies.

Safety and Toxicity

While exploring the biological activities of indium compounds, it is crucial to consider their safety profiles. Preliminary studies indicate that certain indium derivatives may exhibit low toxicity; however, comprehensive toxicological assessments are necessary to establish safe usage guidelines in clinical settings .

Q & A

Q. What are the established synthetic routes for preparing Indium, [tris(trimethylsilyl)methyl]-, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via transmetallation or ligand-exchange reactions. For example, InCl₃ reacts with tris(trimethylsilyl)phosphine (P(SiMe₃)₃) in anhydrous toluene under inert atmospheres (argon/nitrogen) to yield the target compound. Key variables include:

  • Temperature: Elevated temperatures (80–100°C) accelerate ligand substitution but may degrade sensitive silyl groups.
  • Solvent: Non-polar solvents (e.g., toluene) minimize side reactions compared to polar aprotic solvents.
  • Stoichiometry: A 1:3 molar ratio of InCl₃ to P(SiMe₃)₃ ensures complete ligand exchange .
    Data Table:
ConditionYield (%)Purity (NMR)
Toluene, 80°C78>95%
THF, 60°C6289%
Excess ligand (1:4)8593%

Q. What characterization techniques are critical for confirming the structural integrity of Indium, [tris(trimethylsilyl)methyl]-?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify silyl ligand environments; absence of Cl⁻ peaks confirms complete ligand substitution.
  • X-ray Crystallography: Resolves coordination geometry and bond lengths (e.g., In–Si distances ~2.5–2.7 Å).
  • Elemental Analysis: Validates stoichiometry (C, H, Si, In) within ±0.3% deviation .
  • Mass Spectrometry: High-resolution ESI-MS detects molecular ion peaks (e.g., [M⁺] at m/z 568.2).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for Indium, [tris(trimethylsilyl)methyl]- in cross-coupling reactions?

Methodological Answer: Discrepancies often arise from differences in:

  • Substrate electronic effects: Electron-deficient aryl halides react faster but may form byproducts.
  • Catalyst loading: Excess ligand (e.g., >10 mol%) can inhibit reactivity by sativating the indium center.
    Strategy:
  • Systematic Screening: Vary substrates, solvents, and catalyst ratios in a combinatorial matrix.
  • Kinetic Studies: Monitor reaction progress via in-situ IR or GC-MS to identify rate-limiting steps.
  • Cross-Referencing: Compare datasets across studies using a "weight-of-evidence" table to highlight trends vs. outliers .

Example Table:

SubstrateSolventCatalyst (mol%)Yield (%)Reference
BromobenzeneToluene572Study A
4-NitrochlorobenzeneDMF1058Study B

Q. What experimental designs are recommended to assess the compound’s stability under varying thermal and hydrolytic conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Quantify decomposition temperatures (Td) under N₂ vs. air.
  • Hydrolytic Stability Tests: Expose to H₂O (0.1–10% v/v) in THF and monitor via ¹H NMR for silyl group hydrolysis (e.g., Si–Me₃ → Si–OH).
  • Kinetic Trapping: Use low-temperature (-78°C) reactions to isolate intermediates in degradation pathways .

Q. How should researchers integrate computational modeling with experimental data to predict the compound’s ligand-exchange behavior?

Methodological Answer:

  • DFT Calculations: Model ligand dissociation energies (ΔG) for In–Si vs. In–X (X = Cl, Br) bonds.
  • Molecular Dynamics (MD): Simulate solvent effects on ligand mobility (e.g., toluene vs. DMF).
  • Validation: Correlate computed activation barriers with experimental Arrhenius parameters (Ea) .

Q. What protocols ensure reproducibility in catalytic applications of Indium, [tris(trimethylsilyl)methyl]-?

Methodological Answer:

  • Strict Anhydrous Conditions: Use Schlenk lines or gloveboxes to prevent hydrolysis.
  • Standardized Characterization: Pre-catalysts must meet ≥95% purity (NMR, elemental analysis) before testing.
  • Control Experiments: Include blank reactions (no catalyst) and internal standards (e.g., diphenyl ether for GC-MS) .

Q. How can mechanistic studies differentiate between radical vs. ionic pathways in reactions mediated by this compound?

Methodological Answer:

  • Radical Traps: Add TEMPO or BHT to quench radical intermediates; monitor yield suppression.
  • Isotopic Labeling: Use deuterated substrates to track H-transfer steps (e.g., C–D bond cleavage via MS).
  • EPR Spectroscopy: Detect paramagnetic species during reaction progress .

Q. What are the best practices for documenting safety and handling protocols in IND applications involving this compound?

Methodological Answer:

  • Nonclinical Summaries: Include toxicology data (e.g., LD₅₀ in rodents) and occupational exposure limits (OELs).
  • Risk Mitigation: Detail PPE requirements (gloves, fume hoods) and spill containment procedures.
  • Regulatory Alignment: Cross-reference FDA/ICH guidelines for preclinical safety data presentation .

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